DBCO-PEG4-VC-PAB-DMEA-PNU-159682

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

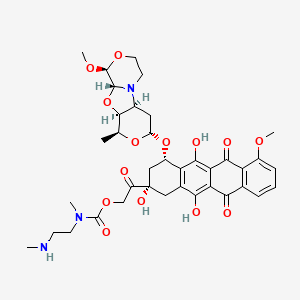

C37H45N3O14 |

|---|---|

Molecular Weight |

755.8 g/mol |

IUPAC Name |

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate |

InChI |

InChI=1S/C37H45N3O14/c1-17-33-20(40-11-12-50-35(49-5)34(40)54-33)13-24(52-17)53-22-15-37(47,23(41)16-51-36(46)39(3)10-9-38-2)14-19-26(22)32(45)28-27(30(19)43)29(42)18-7-6-8-21(48-4)25(18)31(28)44/h6-8,17,20,22,24,33-35,38,43,45,47H,9-16H2,1-5H3/t17-,20-,22-,24-,33+,34+,35-,37-/m0/s1 |

InChI Key |

XGQVZTMSFDNDRX-KCNAVCIPSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCNC)O)N7CCO[C@@H]([C@H]7O2)OC |

Canonical SMILES |

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCNC)O)N7CCOC(C7O2)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DBCO-PEG4-VC-PAB-DMEA-PNU-159682: A Potent Drug-Linker Conjugate for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the drug-linker conjugate DBCO-PEG4-VC-PAB-DMEA-PNU-159682, a sophisticated chemical entity designed for the development of targeted cancer therapies, specifically Antibody-Drug Conjugates (ADCs). This document details the roles of its constituent components, its mechanism of action, relevant experimental protocols, and key quantitative data.

Core Components and Their Functions

This compound is a meticulously designed molecule that brings together a potent cytotoxic agent with a versatile linker system, enabling its attachment to a targeting antibody. The strategic arrangement of each component is crucial for the overall efficacy and safety of the resulting ADC.

| Component | Chemical Name/Type | Core Function |

| DBCO | Dibenzocyclooctyne | Provides a reactive handle for bioorthogonal, copper-free click chemistry, enabling covalent attachment to an azide-modified antibody.[1][2][3] |

| PEG4 | Polyethylene Glycol (4 units) | Acts as a hydrophilic spacer, improving the solubility and pharmacokinetic properties of the ADC while minimizing steric hindrance.[4] |

| VC-PAB | Valine-Citrulline-p-aminobenzylcarbamate | A cathepsin B-cleavable linker that ensures the selective release of the cytotoxic payload within the lysosomal compartment of target cancer cells.[5][6] |

| DMEA | N,N'-dimethylethylenediamine | Functions as a self-immolative spacer that, following the cleavage of the VC linker, facilitates the efficient release of the active PNU-159682 payload.[7] |

| PNU-159682 | Anthracycline Derivative | A highly potent cytotoxic payload that acts as a DNA topoisomerase II inhibitor, leading to DNA damage and apoptosis in cancer cells. It is a metabolite of nemorubicin.[8][9][10] |

Mechanism of Action: From Systemic Circulation to Cellular Apoptosis

The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that ensures the targeted delivery and controlled release of its cytotoxic payload.

-

Targeting and Internalization: The ADC, once administered, circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cancer cell.

-

Lysosomal Trafficking and Enzymatic Cleavage: Following internalization, the ADC is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the valine-citrulline (VC) dipeptide within the linker by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[5][6]

-

Self-Immolation and Payload Release: The cleavage of the VC linker initiates a cascade of self-immolation within the p-aminobenzylcarbamate (PAB) and DMEA spacers. This process culminates in the release of the active cytotoxic agent, PNU-159682, into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: Once released, PNU-159682 exerts its potent cytotoxic effect by intercalating into DNA and inhibiting topoisomerase II.[8][9] This leads to double-strand DNA breaks and ultimately triggers apoptosis, the programmed cell death of the cancer cell.

Experimental Protocols

This section outlines key experimental methodologies relevant to the synthesis, conjugation, and evaluation of ADCs utilizing this compound.

Synthesis of the Drug-Linker Conjugate

The synthesis of this compound is a multi-step organic synthesis process. While the precise, proprietary synthesis protocol for this specific molecule is not publicly available, a general workflow can be outlined based on the synthesis of similar drug-linker conjugates.

General Workflow:

-

Synthesis of the Linker Core: The process would begin with the synthesis of the DBCO-PEG4-VC-PAB backbone. This involves the sequential coupling of the DBCO moiety, the PEG4 spacer, the valine and citrulline amino acids, and the PAB group.

-

Activation of the Linker: The linker is then activated, typically at the PAB moiety, to facilitate conjugation with the DMEA-PNU-159682 payload.

-

Synthesis of the DMEA-PNU-159682 Payload: The PNU-159682 molecule is modified with the DMEA self-immolative spacer.

-

Final Conjugation: The activated linker is reacted with the DMEA-PNU-159682 payload to form the final drug-linker conjugate.

-

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Antibody-Drug Conjugation via Copper-Free Click Chemistry

This protocol describes the conjugation of the DBCO-containing drug-linker to an azide-modified monoclonal antibody.

Materials:

-

Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Desalting columns

Procedure:

-

Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Drug-Linker Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 3-5 fold molar excess of the dissolved drug-linker to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours or at room temperature for 4-8 hours.

-

Purification: Remove the excess, unreacted drug-linker using a desalting column or size-exclusion chromatography (SEC) to obtain the purified ADC.

Characterization of the Antibody-Drug Conjugate

Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.

| Parameter | Method | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug-linker molecules conjugated to each antibody. |

| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates. |

| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |

| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, XTT) | To determine the potency (e.g., IC50 value) of the ADC on target antigen-positive and antigen-negative cancer cell lines. |

In Vitro Cytotoxicity Assay

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

ADC, unconjugated antibody, and free drug-linker

-

Cell viability reagent (e.g., MTT, XTT)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and the free drug-linker conjugate. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

-

Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a plate reader and calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Quantitative Data

The potency of the cytotoxic payload is a critical determinant of the ADC's efficacy. The following table summarizes the in vitro cytotoxicity of PNU-159682, the active payload of the described drug-linker conjugate, against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC70 (nM) | Reference |

| HT-29 | Colon | 0.577 | [11] |

| A2780 | Ovarian | 0.39 | [11] |

| DU145 | Prostate | 0.128 | [11] |

| EM-2 | - | 0.081 | [11] |

| Jurkat | T-cell leukemia | 0.086 | [11] |

| CEM | T-cell leukemia | 0.075 | [11] |

IC70: The concentration of the drug that inhibits cell growth by 70%.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of an ADC utilizing the this compound drug-linker.

Experimental Workflow for ADC Synthesis and Characterization

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PNU-159682 | ADC Cytotoxin | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to DBCO-PEG4-VC-PAB-DMEA-PNU-159682 for Advanced Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the advanced drug-linker conjugate, DBCO-PEG4-VC-PAB-DMEA-PNU-159682, designed for the development of next-generation Antibody-Drug Conjugates (ADCs). This document details the structure, mechanism of action, and relevant experimental protocols for the application of this conjugate in targeted cancer therapy research.

Core Structure and Components

This compound is a sophisticated, multi-component system engineered for optimal performance in ADC applications.[1][2][3] It comprises a bioorthogonal handle for antibody conjugation, a spacer to enhance solubility, a cleavable linker for controlled payload release, and a highly potent cytotoxic agent.

The key components are:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that serves as the bioorthogonal reactive handle. It enables covalent attachment to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that proceeds efficiently under mild, physiological conditions without the need for a copper catalyst.[1]

-

Polyethylene Glycol (PEG4): A tetra-ethylene glycol spacer that improves the hydrophilicity and solubility of the drug-linker conjugate.[4] This can help to prevent aggregation of the resulting ADC and may improve its pharmacokinetic properties.[4]

-

Valine-Citrulline (VC) Linker: A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[5] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells following internalization of the ADC.[5]

-

p-Aminobenzyl (PAB) Spacer: A self-immolative spacer that, upon cleavage of the VC linker, facilitates the efficient release of the active drug.

-

DMEA (N,N'-dimethylethylenediamine) linker component: Part of the linker system that connects to the payload.

-

PNU-159682: The cytotoxic payload. It is a highly potent metabolite of the anthracycline nemorubicin and acts as a DNA topoisomerase II inhibitor.[][7] Its potency is reported to be over 3,000 times greater than its parent compounds, MMDX and doxorubicin.[8]

The combination of these elements results in a drug-linker conjugate that facilitates the creation of stable and potent ADCs with controlled drug release capabilities.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈₆H₁₀₆N₁₀O₂₆ | [9] |

| Molecular Weight | 1695.81 g/mol | [9] |

| CAS Number | 2259318-56-2 | [3] |

Mechanism of Action of the PNU-159682 Payload

The cytotoxic activity of ADCs constructed with this drug-linker conjugate is mediated by the PNU-159682 payload.[10] PNU-159682 is a potent DNA topoisomerase II inhibitor.[][7] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.

The proposed signaling pathway for PNU-159682-induced cell death is as follows:

-

DNA Intercalation and Topoisomerase II Inhibition: PNU-159682 intercalates into the DNA double helix and forms a stable ternary complex with DNA and topoisomerase II.[11] This prevents the re-ligation of the DNA strands after the enzyme has created double-strand breaks to resolve DNA tangles.

-

DNA Damage Response: The accumulation of these unrepaired double-strand breaks triggers a DNA damage response (DDR) in the cell.

-

Cell Cycle Arrest: The DDR activation leads to cell cycle arrest, primarily in the S-phase, as the cell attempts to repair the DNA damage.[12][13]

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.

This mechanism of action makes PNU-159682 effective against rapidly dividing cancer cells.[10]

Experimental Protocols

The following sections provide a generalized experimental workflow for the synthesis, purification, and characterization of an ADC using this compound.

Antibody Modification with an Azide Handle

Prior to conjugation with the DBCO-containing drug-linker, the antibody must be functionalized with an azide group. This can be achieved through various methods, including the use of azide-NHS esters to react with lysine residues or enzymatic methods for site-specific modification.

ADC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the "click" reaction between the azide-modified antibody and the DBCO-functionalized drug-linker.

Materials:

-

Azide-modified monoclonal antibody (mAb-N₃)

-

This compound

-

Anhydrous, biocompatible solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Solutions:

-

Dissolve the this compound in a minimal amount of anhydrous DMSO to create a stock solution.

-

Ensure the azide-modified antibody is in the appropriate reaction buffer at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a molar excess of the DBCO-drug-linker stock solution to the azide-modified antibody solution. A typical starting point is a 5- to 20-fold molar excess of the linker to the antibody.

-

The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to maintain antibody stability.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle agitation. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Once the reaction is complete, the ADC must be purified to remove unreacted drug-linker and any potential aggregates.

-

ADC Purification

Effective purification is critical to obtain a homogenous ADC product with a consistent drug-to-antibody ratio (DAR).

Common Purification Techniques:

-

Size-Exclusion Chromatography (SEC): This is a primary method for removing small molecule impurities such as the unreacted drug-linker and for separating monomeric ADC from aggregates.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs. The addition of the hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for separation based on the number of conjugated drug molecules.

-

Protein A Affinity Chromatography: This can be used to capture the antibody portion of the conjugate, allowing for the removal of unconjugated components.

ADC Characterization

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.

Key Characterization Assays:

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can separate ADCs based on their DAR, and the average DAR can be calculated from the peak areas.

-

Mass Spectrometry (MS): Intact or subunit mass analysis by LC-MS can provide a precise determination of the DAR distribution.

-

-

Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): Used to quantify the percentage of monomeric ADC and identify the presence of high molecular weight aggregates.

-

Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): Provides high-resolution separation to assess purity and fragmentation.

-

-

In Vitro Cytotoxicity Assay:

-

Cell-based assays are performed on antigen-positive and antigen-negative cell lines to determine the potency (e.g., IC50 value) and specificity of the ADC.

-

Quantitative Data Summary

While specific quantitative data for an ADC constructed with the exact this compound linker is not extensively available in the public domain, the following table summarizes the known potency of the PNU-159682 payload and related ADC constructs.

| Compound/Construct | Cell Line(s) | IC50/Potency | Reference |

| PNU-159682 | Various human tumor cell lines | 20-100 pM | [][7] |

| cAC10-Gly₅-PNU (anti-CD30 ADC) | Karpas-299 (CD30-positive) | 1.1 ng/mL |

Conclusion

The this compound drug-linker conjugate represents a powerful tool for the development of highly potent and specific ADCs. The combination of a bioorthogonal conjugation strategy, a stable yet cleavable linker system, and an exceptionally potent cytotoxic payload offers significant potential for advancing targeted cancer therapies. The experimental protocols and characterization methods outlined in this guide provide a framework for the successful implementation of this advanced technology in a research and development setting. Careful optimization of the conjugation, purification, and characterization steps will be crucial for realizing the full therapeutic potential of ADCs based on this innovative drug-linker conjugate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Drug-Linker Conjugates for ADC | DC Chemicals [dcchemicals.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. PNU-159682 - Creative Biolabs [creative-biolabs.com]

- 8. biocompare.com [biocompare.com]

- 9. researchgate.net [researchgate.net]

- 10. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

PNU-159682: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-159682, a potent metabolite of the anthracycline nemorubicin, has emerged as a promising cytotoxic agent for cancer therapy, particularly as a payload in antibody-drug conjugates (ADCs). Its mechanism of action centers on the induction of extensive DNA damage, leading to cell cycle arrest and apoptosis. Notably, PNU-159682 distinguishes itself from other anthracyclines, such as doxorubicin, by inducing a cell cycle block in the S-phase. This technical guide provides a comprehensive overview of the core mechanism of action of PNU-159682 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Core Mechanism of Action

PNU-159682 exerts its potent anti-cancer effects through a multi-faceted mechanism primarily targeting cellular DNA. The core events include:

-

DNA Intercalation and Adduct Formation: As an anthracycline derivative, PNU-159682 intercalates into DNA, disrupting its normal function. It also forms covalent adducts with DNA, leading to significant structural distortions that interfere with DNA replication and transcription.[1][]

-

Topoisomerase II Inhibition: PNU-159682 is a potent inhibitor of DNA topoisomerase II.[1] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, PNU-159682 leads to the accumulation of double-strand DNA breaks. However, it's noteworthy that some studies indicate weak inhibition of the topoisomerase II unknotting activity at high concentrations (100 μM).[][3]

-

Induction of DNA Damage and Cell Cycle Arrest: The formation of DNA adducts and inhibition of topoisomerase II result in substantial DNA damage. This triggers the DNA Damage Response (DDR) pathway. A key and distinct feature of PNU-159682 is its ability to induce cell cycle arrest specifically in the S-phase, a contrast to doxorubicin which typically causes a G2/M phase block.[4][5][6][7] This S-phase arrest is associated with the phosphorylation of checkpoint kinase 1 (Chk1), a critical regulator of the intra-S phase checkpoint.[8]

-

Apoptosis Induction: The overwhelming DNA damage and prolonged cell cycle arrest ultimately lead to the activation of apoptotic pathways, resulting in programmed cell death.[5]

-

Immunogenic Cell Death (ICD): PNU-159682-based ADCs have been shown to trigger immunogenic cell death, which can stimulate an anti-tumor immune response, adding another layer to its therapeutic potential.[4][5][6]

Signaling Pathway of PNU-159682-Induced S-Phase Arrest

The following diagram illustrates the proposed signaling cascade initiated by PNU-159682, leading to S-phase cell cycle arrest.

Quantitative Data

The high potency of PNU-159682 is demonstrated by its low nanomolar and sub-nanomolar IC50 and IC70 values across a range of cancer cell lines.

Table 1: In Vitro Cytotoxicity of PNU-159682

| Cell Line | Histotype | IC50 (nM) | IC70 (nM) | Reference |

| HT-29 | Colon Carcinoma | - | 0.577 | [9] |

| A2780 | Ovarian Carcinoma | - | 0.39 | [9] |

| DU145 | Prostate Carcinoma | - | 0.128 | [9] |

| EM-2 | - | - | 0.081 | [9] |

| Jurkat | T-cell Leukemia | - | 0.086 | [9] |

| CEM | T-cell Leukemia | - | 0.075 | [9] |

| SKRC-52 | Renal Carcinoma | 25 | - | [][3] |

| BJAB.Luc | B-cell Lymphoma | 0.10 | - | [9] |

| Granta-519 | Mantle Cell Lymphoma | 0.020 | - | [9] |

| SuDHL4.Luc | B-cell Lymphoma | 0.055 | - | [9] |

| WSU-DLCL2 | B-cell Lymphoma | 0.1 | - | [9] |

Note: A derivative, PNU-EDA, showed a correlation between lower potency and increased ABCB1 (MDR1) expression, a liability not observed for the parental PNU-159682.[5]

Table 2: In Vivo Efficacy of PNU-159682

| Tumor Model | Dosing Regimen | Outcome | Reference |

| Murine L1210 Leukemia | 15 µg/kg (i.v., single dose) | Increase in life span of 29% | [3][9] |

| MX-1 Human Mammary Carcinoma Xenograft | 4 µg/kg (i.v., q7dx3) | Complete tumor regression in 4 out of 7 mice from day 39 | [9] |

| SKRC-52 Xenograft | 25 nmol/kg | Potent antitumor effect | [] |

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is adapted from standard methodologies and is suitable for determining the cytotoxic effects of PNU-159682.[10][11][12][13][14]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PNU-159682 stock solution

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate spectrophotometer

Procedure:

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of PNU-159682 (e.g., 0-500 nM). Include untreated and vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 1 hour exposure followed by 72 hours in compound-free medium).[3][9]

-

Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.

-

Washing: Wash the plates at least four times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 510-540 nm using a microplate spectrophotometer.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50/IC70 values.

Antibody-Drug Conjugate (ADC) Generation and Evaluation Workflow

The following diagram outlines a general workflow for the development and preclinical assessment of a PNU-159682-based ADC.

Protocol Outline:

-

Linker-Payload Synthesis: Synthesize a derivative of PNU-159682 containing a linker (e.g., EDA-Gly3 or PEG4-VC-PAB-DMAE) suitable for conjugation to an antibody.[1][15]

-

Antibody Conjugation: Conjugate the linker-payload to a monoclonal antibody targeting a tumor-specific antigen. This can be achieved through various methods, including site-specific conjugation technologies like SMAC-Technology™ or by targeting cysteine or selenocysteine residues.[5][7][16]

-

Purification and Characterization: Purify the ADC using techniques such as chromatography to remove unconjugated antibody and free payload. Characterize the ADC for drug-to-antibody ratio (DAR), purity, and stability.

-

In Vitro Evaluation:

-

Binding Affinity: Confirm that the ADC retains its ability to bind to the target antigen using methods like ELISA or flow cytometry.

-

Cytotoxicity: Determine the in vitro potency and specificity of the ADC using cytotoxicity assays (e.g., SRB assay) on antigen-positive and antigen-negative cell lines.

-

-

In Vivo Evaluation:

-

Efficacy: Evaluate the anti-tumor activity of the ADC in animal models, typically xenografts of human tumors in immunodeficient mice.

-

Tolerability: Assess the safety profile of the ADC by monitoring animal weight, clinical signs, and performing histological analysis of major organs.

-

Topoisomerase II Unknotting Assay (Conceptual)

While a specific detailed protocol for PNU-159682 is not extensively publicly available, a general protocol to assess topoisomerase II inhibition would involve the following steps.

Materials:

-

Human Topoisomerase II enzyme

-

Knotted DNA substrate (e.g., kDNA)

-

Assay buffer (containing ATP)

-

PNU-159682

-

Positive control inhibitor (e.g., etoposide)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, knotted DNA substrate, and varying concentrations of PNU-159682 or a control inhibitor.

-

Enzyme Addition: Initiate the reaction by adding human Topoisomerase II enzyme.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a DNA tracking dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the unknotted (relaxed) DNA from the knotted substrate.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of unknotted DNA product compared to the untreated control.

Conclusion

PNU-159682 is a highly potent cytotoxic agent with a distinct mechanism of action that involves DNA intercalation, topoisomerase II inhibition, and the induction of S-phase specific cell cycle arrest, ultimately leading to apoptosis. Its exceptional potency makes it an ideal payload for antibody-drug conjugates, a strategy that is being actively pursued in preclinical and clinical settings. The detailed understanding of its molecular interactions and cellular effects, as outlined in this guide, is crucial for the continued development and optimization of PNU-159682-based cancer therapies. Further research into its interaction with DNA repair pathways, such as TC-NER, will likely unveil additional opportunities for targeted therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. a.storyblok.com [a.storyblok.com]

- 6. researchgate.net [researchgate.net]

- 7. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. SRB assay for measuring target cell killing [protocols.io]

- 15. academic.oup.com [academic.oup.com]

- 16. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Potency: An In-depth Technical Guide to the VC-PAB Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline-p-aminobenzylcarbamate (VC-PAB) linker has emerged as a cornerstone in the design of modern antibody-drug conjugates (ADCs), a rapidly growing class of targeted cancer therapeutics. Its sophisticated design, which balances systemic stability with tumor-specific payload release, has been pivotal to the clinical success of several FDA-approved ADCs. This technical guide provides a comprehensive exploration of the VC-PAB linker, detailing its mechanism of action, quantitative performance metrics, and the experimental protocols crucial for its evaluation and implementation in ADC development.

Core Principles: The Tripartite System of the VC-PAB Linker

The VC-PAB linker is a cleavable linker system composed of three key components, each with a distinct and vital role in the ADC's function:

-

Valine-Citrulline (VC) Dipeptide: This dipeptide sequence serves as the specific recognition and cleavage site for cathepsin B, a lysosomal cysteine protease that is often overexpressed in the tumor microenvironment.[1] The choice of valine and citrulline is strategic, offering a balance between stability in the bloodstream, where cathepsin B activity is minimal, and high susceptibility to cleavage within the acidic environment of the lysosome.[1]

-

p-Aminobenzyl Carbamate (PAB) Spacer: This unit functions as a "self-immolative" spacer. Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure the payload is released in its unmodified, fully active form.[1] Attaching a bulky drug directly to the dipeptide could sterically hinder the enzyme's access to the cleavage site.[1]

-

Payload: This is the highly potent cytotoxic agent, such as monomethyl auristatin E (MMAE), responsible for inducing cancer cell death upon its release.[1]

The orchestrated interplay of these components ensures that the potent cytotoxic payload remains securely attached to the antibody during systemic circulation, minimizing off-target toxicity, and is efficiently released only after the ADC has been internalized by the target cancer cell.

Mechanism of Action: A Stepwise Release of the Cytotoxic Payload

The therapeutic efficacy of an ADC equipped with a VC-PAB linker is contingent upon a precise sequence of events that begins with the ADC binding to its target antigen on the cancer cell surface and culminates in the intracellular release of the cytotoxic payload.

Upon internalization, the ADC is trafficked through the endosomal-lysosomal pathway.[2] Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PAB spacer.[3] This enzymatic cleavage is the critical trigger for the subsequent self-immolative cascade of the PAB spacer. The cleavage exposes a free aniline group on the PAB moiety, which initiates a spontaneous 1,6-elimination reaction, leading to the release of the unmodified and fully active cytotoxic payload into the cytoplasm.[1]

Quantitative Performance Metrics

The performance of ADCs utilizing the VC-PAB linker is evaluated through a series of quantitative metrics that assess their stability, potency, and pharmacokinetic properties.

Linker Stability

An ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. The stability of the VC-PAB linker has been extensively studied in various preclinical models.

| Linker Type | Species | Incubation Time | % Payload Release / % Intact ADC |

| Val-Cit-PABC-MMAE | Human | 6 days | <1% released MMAE |

| Val-Cit-PABC-MMAE | Mouse | 6 days | >20% released MMAE |

| Val-Cit ADC | Human | 28 days | No significant degradation |

| Val-Cit ADC | Mouse | 14 days | >95% loss of conjugated drug |

| Glu-Val-Cit (EVCit) ADC | Mouse | 14 days | Almost no linker cleavage |

Table 1: Comparative Stability of Val-Cit Linkers in Human and Mouse Plasma. A notable challenge in preclinical development is the observed instability of the Val-Cit linker in rodent plasma due to the activity of carboxylesterase 1c (Ces1c), an enzyme not present in human plasma.[4][5] This discrepancy is a crucial consideration in the preclinical evaluation of ADCs and has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, to improve stability in mouse models.[4]

In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is a measure of its potency in killing cancer cells and is typically expressed as the half-maximal inhibitory concentration (IC50).

| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) |

| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10 |

| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25 |

| Anti-CD79b-MMAE | Cleavable (vc) | BJAB (CD79b+) | ~1 |

| Erbitux-vc-PAB-MMAE | Cleavable (vc-PAB) | A549 (EGFR+) | Not specified, but effective inhibition observed |

| vc-MMAE construct | Cleavable (vc-PAB) | SKBR3 | 410.54 ± 4.9 nM |

| vc-MMAE construct | Cleavable (vc-PAB) | HEK293 | 482.86 ± 6.4 nM |

Table 2: In Vitro Cytotoxicity of ADCs with VC-PAB Linkers. The cytotoxic potency of ADCs utilizing the VC-PAB linker is often in the nanomolar range, demonstrating their high efficacy against target cancer cell lines.[6][7][8][9]

Pharmacokinetics of FDA-Approved ADCs

Several ADCs employing the VC-PAB linker have received FDA approval, and their pharmacokinetic (PK) profiles have been well-characterized in clinical studies.

| ADC | Target Antigen | Payload | Mean Clearance (ADC) | Elimination Half-life (ADC) | Mean Clearance (Free Payload) | Elimination Half-life (Free Payload) |

| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | 0.110 L/h | 3.6 days | 2.11 L/h | 2.6 days |

| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | 12.7 to 18.2 mL/kg/day | ~ 1 week | Not specified | Not specified |

| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | 0.11 L/h | 3.6 days | 2.11 L/h | 2.6 days |

Table 3: Pharmacokinetic Parameters of FDA-Approved ADCs with VC-PAB-MMAE. These data highlight the generally consistent pharmacokinetic profiles of vedotin ADCs, with the toxicities primarily driven by the MMAE payload rather than the antibody component.[4][10][11][12][13]

Key Experimental Protocols

The development and characterization of ADCs with VC-PAB linkers rely on a suite of robust in vitro and in vivo assays.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify the rate of premature payload release in plasma from various species.

Methodology:

-

ADC Incubation: Incubate the test ADC at a final concentration of, for example, 100 µg/mL in fresh plasma (e.g., human, mouse) at 37°C. Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.

-

Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to halt any further degradation.

-

Sample Preparation for Free Payload Analysis:

-

Thaw the plasma aliquots on ice.

-

Precipitate the plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.

-

Vortex the samples and incubate at -20°C for at least 30 minutes.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the released payload.

-

-

Quantification by LC-MS/MS: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of drug release from a VC-PAB linker-containing ADC upon incubation with recombinant human cathepsin B.

Methodology:

-

Enzyme Activation: Activate recombinant human cathepsin B in an appropriate activation buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5).

-

Reaction Setup: In a microcentrifuge tube, combine the ADC and activated cathepsin B in the assay buffer. Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately terminate the reaction by adding an excess of a cold quenching solution (e.g., acetonitrile with an internal standard) to the aliquot.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.

Synthesis of a mc-vc-PAB-MMAE Drug-Linker Construct

The synthesis of the drug-linker construct is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

A simplified, representative synthesis route:

-

Synthesis of Fmoc-Val-Cit-PAB-OH: This involves the coupling of Fmoc-protected valine to citrulline, followed by coupling to p-aminobenzyl alcohol.

-

Deprotection of the Fmoc group: The Fmoc protecting group is removed to expose the free amine of the valine residue.

-

Coupling of the maleimidocaproyl (mc) spacer: The mc spacer is then coupled to the N-terminus of the dipeptide.

-

Activation of the PAB alcohol: The alcohol group of the PAB spacer is activated, for example, by conversion to a p-nitrophenyl carbonate.

-

Coupling to MMAE: The activated drug-linker is then reacted with the free amine of MMAE to form the final mc-vc-PAB-MMAE construct.

Detailed synthetic procedures can be found in the literature.[14]

Downstream Signaling and the Bystander Effect

The cytotoxic payload most commonly used with the VC-PAB linker is MMAE, a potent microtubule inhibitor. Upon release into the cytoplasm, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic pathway.[15]

A key feature of ADCs with cleavable linkers like VC-PAB is their ability to induce a "bystander effect."[16] The released, membrane-permeable MMAE can diffuse out of the target antigen-positive cancer cell and kill neighboring antigen-negative tumor cells.[9][16] This is particularly advantageous in treating heterogeneous tumors where not all cancer cells express the target antigen.

Conclusion

The VC-PAB linker represents a sophisticated and highly effective technology for achieving tumor-specific drug release in antibody-drug conjugates. Its clever design, which leverages the differential enzymatic activity between the systemic circulation and the tumor microenvironment, has been instrumental in the development of several successful cancer therapies. A thorough understanding of its mechanism of action, quantitative performance characteristics, and the experimental methodologies for its evaluation is essential for the continued innovation and advancement of next-generation ADCs. As research continues to refine linker technology, the principles established with the VC-PAB system will undoubtedly serve as a foundation for the design of even more effective and safer targeted cancer treatments.

References

- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. herbmedpharmacol.com [herbmedpharmacol.com]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Population pharmacokinetic analysis for tisotumab vedotin in patients with locally advanced and/or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinical Pharmacology of the Antibody–Drug Conjugate Enfortumab Vedotin in Advanced Urothelial Carcinoma and Other Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to DBCO Linkers for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dibenzocyclooctyne (DBCO) linkers and their application in copper-free click chemistry, a cornerstone of modern bioconjugation. We will delve into the core principles, quantitative data, and detailed experimental protocols to empower researchers in harnessing this powerful technology for applications ranging from live-cell imaging to the development of advanced therapeutics like antibody-drug conjugates (ADCs).

Core Principles: The Power of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

At the heart of DBCO-mediated copper-free click chemistry lies the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a prime example of bioorthogonal chemistry, enabling the covalent joining of molecules in complex biological environments without the need for cytotoxic catalysts.[1][2]

The driving force behind SPAAC is the significant ring strain of the cyclooctyne, such as in DBCO.[1][3] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azide-functionalized molecules, allowing it to proceed rapidly and with high selectivity at physiological temperatures and pH.[1][2] The azide and the strained alkyne are bioorthogonal, meaning they do not typically react with native biological functional groups, ensuring high specificity.[1][] The mechanism is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the DBCO (the dipolarophile) to form a stable triazole linkage.[1][2][5]

The most significant advantage of the DBCO-azide reaction is its biocompatibility.[1][6] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for in vivo applications and live-cell labeling.[1][2][6]

Quantitative Data for Experimental Design

The selection of a specific DBCO linker and the optimization of reaction conditions are critical for successful bioconjugation. The following tables summarize key quantitative data to aid in experimental design.

Comparative Reaction Kinetics of Cyclooctynes

The reactivity in SPAAC is primarily dictated by the ring strain of the cyclooctyne. More strained cyclooctynes exhibit faster reaction kinetics.[7]

| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| Biarylazacyclooctynone (BARAC) | ~0.9 - 1.6 | [8] |

| Dibenzocyclooctyne (DBCO) | Varies (generally fast) | [9] |

| Dibenzoazacyclooctyne (DIBAC) | Reacts 24 to 375-fold faster than Oct | [8] |

| Difluorinated Cyclooctyne (DIFO) | 7.6 x 10⁻² | [8] |

| Monofluorinated Cyclooctyne (MOFO) | 4.3 x 10⁻³ | [8] |

| Bicyclo[6.1.0]nonyne (BCN) | Generally lower than DBCO | [9] |

Recommended Reaction Conditions for DBCO-Mediated SPAAC

The efficiency of the SPAAC reaction can be optimized by adjusting several parameters.

| Parameter | Recommended Range | Optimal Starting Point | Key Considerations | Source(s) |

| pH | 6.0 - 9.0 | 7.0 - 7.5 | The reaction is generally faster at higher pH, but biomolecule stability must be considered. Buffers should be free of azides. | [10] |

| Temperature | 4°C - 37°C | Room Temperature (20-25°C) | Higher temperatures increase the reaction rate. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. | [10][11] |

| Molar Ratio (DBCO:Azide) | 1:1 to 1:10 (or inverted) | 1.5:1 to 3:1 (excess of one component) | To drive the reaction to completion, it is recommended to use a molar excess of one of the reactants. | [10][12] |

| Reaction Time | 2 - 48 hours | 4 - 12 hours | Longer incubation times can improve the yield, especially at lower temperatures or concentrations. | [10][12] |

| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | PBS, pH 7.4 | A water-miscible organic co-solvent like DMSO or DMF can be used for molecules with low aqueous solubility. The final concentration should generally be kept below 20%. | [10] |

Stability of DBCO Conjugates

The stability of the formed triazole linkage is crucial for the integrity of the bioconjugate.

| Linker Type | Condition | Temperature | Duration | Stability | Notes | Source(s) |

| DBCO-Triazole | PBS (pH 7.4) | 4°C | 48 hours | >95% | Optimal for short-term storage. | [13] |

| DBCO-Triazole | PBS (pH 7.4) | 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times. | [13] |

| DBCO-Triazole | PBS (pH 7.4) | 37°C | 24 hours | 80 - 85% | Increased temperature leads to accelerated degradation. | [13] |

| DBCO-modified IgG | Azide- and thiol-free buffer | 4°C or -20°C | 4 weeks | ~3-5% loss of reactivity | Good stability for storage. | [14] |

Visualizing the Process: Diagrams and Workflows

Visual representations are essential for understanding complex biochemical processes and experimental designs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. interchim.fr [interchim.fr]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Function of PEG4 Spacers in ADC Linkers

The strategic design of the linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index.[1] Among the diverse linker technologies, the incorporation of discrete polyethylene glycol (PEG) spacers, particularly the four-unit PEG4 moiety, has become a cornerstone for enhancing the physicochemical and pharmacological properties of ADCs.[2] This guide provides a detailed examination of the core functions of PEG4 spacers, supported by quantitative data, experimental protocols, and logical diagrams to elucidate its importance in modern ADC development.

Core Functions and Advantages of the PEG4 Spacer

The inclusion of a discrete PEG4 spacer in an ADC linker imparts several key benefits that address common challenges in ADC development, such as payload hydrophobicity, conjugate aggregation, poor pharmacokinetics, and a limited therapeutic window.[2][3]

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic payloads used in ADCs are inherently hydrophobic.[1] Conjugating these molecules to an antibody increases the overall hydrophobicity of the ADC, which can lead to poor solubility and aggregation.[4][5][6] The PEG4 spacer, composed of four repeating ethylene oxide units, is inherently hydrophilic.[3][7] The ether oxygen atoms along the polymer backbone form hydrogen bonds with water molecules, creating a hydration shell around the conjugate.[6][7][8] This "hydrophilic shield" counteracts the payload's hydrophobicity, dramatically improving the aqueous solubility of the entire ADC.[6][][10] This property is crucial for viable intravenous formulations and ensures the ADC remains stable and active in the bloodstream.[8][10]

Reduced Aggregation

A direct consequence of enhanced hydrophilicity is the mitigation of ADC aggregation.[1][2] Aggregation can diminish therapeutic efficacy, increase the risk of an immune response, and complicate manufacturing, formulation, and storage.[2][11] The PEG4 spacer, by increasing the overall water solubility of the conjugate, prevents the formation of high molecular weight species, ensuring a more homogenous and stable final product.[6][11][12]

Improved Pharmacokinetics (PK)

PEGylation is a well-established strategy for improving the pharmacokinetic profile of biotherapeutics.[13] The integration of a PEG4 spacer increases the ADC's hydrodynamic volume.[1][8] This larger size reduces renal clearance, thereby prolonging the conjugate's circulation half-life.[1][8][13] The hydration shell also provides a "stealth" effect, shielding the ADC from uptake by the reticuloendothelial system and reducing non-specific interactions, which can lead to slower plasma clearance.[6][7][11] This extended exposure can result in greater tumor accumulation and improved therapeutic efficacy.[1][14]

Enabling Higher Drug-to-Antibody Ratios (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute that influences ADC potency and safety.[15] While a higher DAR can increase potency, it often correlates with decreased stability and faster clearance due to the increased hydrophobicity from the payload.[11] By effectively masking the payload's hydrophobicity, PEG4 linkers enable the development of ADCs with higher DARs (e.g., DAR8) while maintaining acceptable physicochemical properties and stability.[1][2][11] This allows for the delivery of a greater concentration of the cytotoxic agent to target cells, which is particularly important for tumors with low antigen expression.[2]

Reduced Immunogenicity and Spatial Separation

The protective hydration shell formed by the PEG4 spacer can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[3][][16] Furthermore, the defined, discrete length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the antibody and the cytotoxic payload.[3] This separation can be vital for preserving the antibody's binding affinity and preventing the payload from sterically hindering its interaction with the target antigen.[3]

Quantitative Data on PEG Linker Function

The selection of linker components must be supported by empirical data. The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key ADC properties.

Table 1: Influence of PEG Linker Length on ADC Plasma Stability This table shows that a longer PEG chain (PEG8) can enhance ADC stability in plasma compared to a shorter chain (PEG4), as evidenced by lower payload loss over 24 hours.[17]

| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma |

| ADC-PEG4 | 24 | 22% |

| ADC-PEG8 | 24 | 12% |

| Data compiled from a comparative study on ADC plasma stability.[17] |

Table 2: Impact of PEG Linker Length on ADC Clearance This data illustrates a clear trend where increasing the PEG chain length reduces the clearance rate of the ADC. Clearance rates increase rapidly for conjugates with PEG spacers smaller than PEG8.[18]

| PEG Spacer Length | Clearance Rate (Relative Units) |

| PEG2 | High |

| PEG4 | Moderate-High |

| PEG8 | Low |

| PEG12 | Low |

| PEG24 | Very Low |

| Data interpreted from graphical analysis of ADC clearance as a function of PEG size.[18] |

Table 3: Effect of PEG Linker Length on Hydrophilicity The octanol-water partition coefficient (Log D) is a measure of lipophilicity; a lower value indicates greater hydrophilicity. This data shows that increasing PEG chain length significantly enhances hydrophilicity.[7]

| Compound/Linker | PEG Length (n=ethylene oxide units) | Log D (pH 7.4) |

| Non-PEGylated | 0 | > 0 (Implied) |

| PEGylated | 4 | -3.06 ± 0.15 |

| PEGylated | 8 | -4.27 ± 0.26 |

| Data from a study quantifying the hydrophilicity of PEGylated compounds.[7] |

Visualizing Core Concepts and Workflows

Diagrams created using Graphviz provide clear visual representations of key relationships and experimental processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. purepeg.com [purepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. purepeg.com [purepeg.com]

- 10. purepeg.com [purepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. adcreview.com [adcreview.com]

- 15. benchchem.com [benchchem.com]

- 16. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

The Emergence of PNU-159682: A Potent Nemorubicin Metabolite Redefining Anthracycline Efficacy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PNU-159682, a major metabolite of the third-generation anthracycline nemorubicin (MMDX), represents a paradigm shift in the understanding of this class of chemotherapeutics. Formed in the liver primarily by the cytochrome P450 enzyme CYP3A4, PNU-159682 exhibits extraordinarily potent antitumor activity, far surpassing that of its parent compound and traditional anthracyclines like doxorubicin. This technical guide delves into the core aspects of PNU-159682, providing a comprehensive overview of its formation, mechanism of action, and preclinical efficacy. Detailed experimental protocols for key assays are provided, alongside quantitative data and visual representations of its metabolic generation and impact on cellular signaling pathways, to support ongoing research and development efforts in oncology.

Introduction

Nemorubicin is an investigational anthracycline that has shown promise in clinical trials, particularly for hepatocellular carcinoma.[1] A unique characteristic of nemorubicin is its in vivo bioactivation to PNU-159682, which is largely responsible for its therapeutic efficacy.[1][2] PNU-159682 is a highly potent cytotoxin, demonstrating subnanomolar efficacy against a range of human tumor cell lines.[2] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and transcription.[3][4] This potent activity has also led to its exploration as a payload for antibody-drug conjugates (ADCs).[3] This guide provides a detailed technical overview for scientists and researchers engaged in the study and development of novel cancer therapies.

Metabolic Formation of PNU-159682

PNU-159682 is generated from nemorubicin through a metabolic process predominantly occurring in the liver.

Experimental Workflow: Nemorubicin Metabolism

Caption: Workflow for the in vitro metabolism of nemorubicin to PNU-159682.

Experimental Protocol: Nemorubicin Metabolism in Human Liver Microsomes

This protocol is adapted from the methods described by Quintieri et al. (2005) and others for studying the in vitro metabolism of nemorubicin.[1][5]

1. Reagents and Materials:

-

Nemorubicin (MMDX)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (or NADPH)

-

Potassium phosphate buffer (pH 7.4)

-

CYP3A4 inhibitors (e.g., ketoconazole, troleandomycin)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.25 mg/mL protein concentration) in potassium phosphate buffer.

-

Add nemorubicin to the desired concentration (e.g., 20 µmol/L).

-

For inhibition studies, pre-incubate the microsomes with a CYP3A4 inhibitor (e.g., 1 µmol/L ketoconazole) for a specified time before adding nemorubicin.[2]

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding NADPH (e.g., 0.5 mmol).

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes), ensuring linear reaction conditions.[5]

-

Terminate the reaction by adding a cold organic solvent.

3. Analysis:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Collect the supernatant containing the metabolites.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

-

Analyze the sample using a validated LC-MS/MS method to identify and quantify the formation of PNU-159682. The retention time and ion fragmentation pattern should be compared to a synthetic PNU-159682 standard.[1]

Mechanism of Action

PNU-159682 exerts its cytotoxic effects through a multi-faceted mechanism targeting DNA integrity and cellular replication.

DNA Intercalation and Topoisomerase II Inhibition

PNU-159682 is a potent inhibitor of DNA topoisomerase II.[3][4] It intercalates into DNA, with a strong preference for G:C base pairs, and stabilizes the topoisomerase II-DNA cleavage complex.[6] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. Unlike some other anthracyclines, the binding of PNU-159682 to DNA is described as strong but reversible.[7]

Induction of S-Phase Cell Cycle Arrest

The DNA damage induced by PNU-159682 triggers a cellular response that leads to cell cycle arrest, primarily in the S-phase.[8][9] This is a key distinction from doxorubicin, which typically causes a G2/M phase block.[10] The S-phase arrest is a consequence of the activation of DNA damage response pathways.

Signaling Pathway: PNU-159682-Induced S-Phase Arrest

Caption: Signaling pathway of PNU-159682-induced DNA damage and S-phase arrest.

Quantitative Analysis of Cytotoxicity

PNU-159682 exhibits significantly greater cytotoxicity compared to nemorubicin and doxorubicin across a variety of human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC70) of PNU-159682, Nemorubicin (MMDX), and Doxorubicin

| Cell Line | Histotype | PNU-159682 (nmol/L) | MMDX (nmol/L) | Doxorubicin (nmol/L) |

| HT-29 | Colon Carcinoma | 0.58 | 210 | 1717 |

| A2780 | Ovarian Carcinoma | 0.39 | 230 | 1300 |

| DU145 | Prostate Carcinoma | 0.13 | 240 | 1200 |

| EM-2 | Leukemia | 0.08 | 190 | 250 |

| Jurkat | Leukemia | 0.09 | 213 | 190 |

| CEM | Leukemia | 0.07 | 166 | 181 |

Data compiled from Quintieri et al., Clinical Cancer Research, 2005.[2]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a general framework for assessing cytotoxicity using the SRB assay.[2][3]

1. Reagents and Materials:

-

Human tumor cell lines

-

Complete cell culture medium

-

PNU-159682, Nemorubicin, Doxorubicin

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

-

Microplate reader

2. Procedure:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Expose the cells to a serial dilution of the test compounds (PNU-159682, nemorubicin, doxorubicin) for a specified duration (e.g., 1 hour), followed by washing and incubation in drug-free medium for a longer period (e.g., 72 hours).[3]

-

Cell Fixation: Gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 70% (IC70).

In Vivo Antitumor Activity

PNU-159682 has demonstrated significant antitumor efficacy in preclinical animal models.

Table 2: In Vivo Antitumor Activity of PNU-159682

| Tumor Model | Animal Model | PNU-159682 Dose | Outcome |

| Disseminated Murine L1210 Leukemia | CD2F1 Mice | 15 µg/kg (i.v.) | 29% increase in life span |

| MX-1 Human Mammary Carcinoma Xenograft | Nude Mice | 4 µg/kg (i.v.) | Complete tumor regression in a subset of mice |

Data compiled from Quintieri et al., Clinical Cancer Research, 2005 and other sources.[2][11]

Conclusion and Future Directions

PNU-159682 stands out as a remarkably potent metabolite of nemorubicin, with a distinct mechanism of action and impressive preclinical antitumor activity. Its formation via CYP3A4-mediated metabolism underscores the importance of considering drug biotransformation in cancer therapy. The profound cytotoxicity of PNU-159682 makes it an attractive candidate for further development, particularly as a payload in antibody-drug conjugates, which can harness its potency while potentially mitigating systemic toxicity. Further research into the detailed molecular interactions of PNU-159682 with DNA and topoisomerase II, as well as a deeper understanding of the DNA damage response pathways it activates, will be crucial for its successful clinical translation. This guide provides a foundational resource for researchers and clinicians working to unlock the full therapeutic potential of this next-generation anthracycline.

References

- 1. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. In vitro hepatic conversion of the anticancer agent nemorubicin to its active metabolite PNU-159682 in mice, rats and dogs: a comparison with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-depth Technical Guide to DBCO-PEG4-VC-PAB-DMEA-PNU-159682 for Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the drug-linker conjugate DBCO-PEG4-VC-PAB-DMEA-PNU-159682, a sophisticated platform for the development of targeted antibody-drug conjugates (ADCs). This system combines a highly potent cytotoxic agent with a precisely engineered linker system, enabling selective delivery to cancer cells while minimizing systemic toxicity.

Core Components and Mechanism of Action

The this compound conjugate is comprised of three key functional units: the cytotoxic payload (PNU-159682), a cleavable linker system (VC-PAB), and a bioorthogonal conjugation moiety (DBCO-PEG4).

The Payload: PNU-159682

PNU-159682 is an exceptionally potent derivative of the anthracycline nemorubicin. Its primary mechanism of action involves the inhibition of DNA topoisomerase II and intercalation into DNA, leading to double-strand breaks. This disruption of DNA replication and transcription ultimately triggers cell cycle arrest, primarily in the S-phase, and induces apoptosis in rapidly dividing cancer cells.[1][2][3] PNU-159682 has demonstrated cytotoxic activity several hundred to thousands of times greater than its parent compound, doxorubicin, making it an attractive payload for ADCs.[4][5]

The Linker: Valine-Citrulline-PAB (VC-PAB)

The VC-PAB linker is a cathepsin B-cleavable dipeptide linker. It is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. Upon internalization of the ADC into the target cancer cell, the linker is cleaved, releasing the active PNU-159682 payload directly within the cell. This targeted release mechanism is crucial for maximizing the therapeutic window of the ADC.

The Conjugation Chemistry: DBCO-PEG4

The dibenzocyclooctyne (DBCO) group facilitates copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for a highly efficient and specific covalent attachment of the linker-payload to an azide-modified antibody without the need for a cytotoxic copper catalyst. The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity and solubility of the conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[6]

The DMEA Moiety

The N,N-dimethylethylenediamine (DMEA) component is part of the payload-linker construct, designed to ensure stability and facilitate the efficient intracellular release of the active PNU-159682 following linker cleavage.

Quantitative Data

The following tables summarize the in vitro cytotoxicity of PNU-159682 and the in vivo efficacy of a representative PNU-159682-based ADC.

Table 1: In Vitro Cytotoxicity of PNU-159682 Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC70 (nmol/L) |

| HT-29 | Colon | 0.577 |

| A2780 | Ovarian | 0.39 |

| DU145 | Prostate | 0.128 |

| EM-2 | Leukemia | 0.081 |

| Jurkat | Leukemia | 0.086 |

| CEM | Leukemia | 0.075 |

Data adapted from a study on the cytotoxicity of PNU-159682. The IC70 values represent the concentration required to inhibit cell growth by 70%.[5]

Table 2: In Vivo Efficacy of a PNU-159682 ADC in Xenograft Models

| Cancer Model | Treatment | Dose | Outcome |

| Non-Small Cell Lung Cancer (NSCLC) | hCD46-19 PNU-159682 ADC | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses |

| Colorectal Cancer | hCD46-19 PNU-159682 ADC | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses |

Data from a study by Holte, D. et al. (2020) on a PNU-159682 ADC with a different linker but demonstrating the in vivo potential of the payload.[7][8]

Experimental Protocols

The following section outlines a general, multi-step protocol for the synthesis and characterization of an ADC using the this compound linker-drug.

1. Antibody Modification with an Azide Moiety

This protocol describes the introduction of azide groups onto the antibody surface for subsequent conjugation with the DBCO-linker.

-

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-PEG4-NHS ester

-

Anhydrous DMSO or DMF

-

Desalting columns or dialysis equipment

-

-

Procedure:

-

Antibody Preparation: Ensure the mAb is at a concentration of 1-10 mg/mL in an amine-free buffer.

-

NHS Ester Reaction: Add a 10- to 20-fold molar excess of the Azide-PEG4-NHS ester (dissolved in DMSO) to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

Purification: Remove excess, unreacted azide linker using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

2. Conjugation of this compound to the Azide-Modified Antibody

This step involves the copper-free click chemistry reaction to form the ADC.

-

Materials:

-

Azide-modified antibody

-

This compound

-

Anhydrous DMSO or DMF

-

-

Procedure:

-

Payload Preparation: Dissolve the this compound in DMSO to a stock concentration of 1-10 mM.

-

SPAAC Reaction: Add a 2-4 fold molar excess of the DBCO-linker-payload solution to the azide-modified antibody.

-

Incubation: Incubate the reaction overnight at 4°C with gentle mixing.

-

Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

3. Characterization of the Antibody-Drug Conjugate

This section describes key analytical techniques to characterize the final ADC product.

-

Determination of Drug-to-Antibody Ratio (DAR):

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC).[][10][11]

-

Procedure (RP-HPLC):

-

Reduce the ADC using a reducing agent (e.g., DTT) to separate the light and heavy chains.

-

Inject the reduced sample onto an RP-HPLC column (e.g., C4 or C8).

-

Elute with a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Integrate the peak areas of the unconjugated and conjugated light and heavy chains.

-

Calculate the average DAR based on the weighted peak areas.[][12]

-

-

-

Analysis of Aggregation:

-

Method: Size-Exclusion Chromatography (SEC).

-

Procedure:

-

Inject the purified ADC onto an SEC column.

-

Elute with a suitable mobile phase (e.g., PBS).

-

Monitor the chromatogram for the presence of high molecular weight species (aggregates).

-

-

-

In Vitro Cytotoxicity Assay:

-

Method: Cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).

-

Procedure:

-

Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the ADC and a relevant isotype control ADC.

-

Incubate for 72-96 hours.

-

Measure cell viability using the chosen assay method.

-

Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

-

Visualizations

Signaling Pathway of PNU-159682-Induced Apoptosis

References

- 1. a.storyblok.com [a.storyblok.com]

- 2. researchgate.net [researchgate.net]

- 3. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. | BioWorld [bioworld.com]

- 8. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]

- 11. ymc.eu [ymc.eu]

- 12. lcms.cz [lcms.cz]

PNU-159682: A Deep Dive into its Cytotoxic Profile Against Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potent cytotoxic activity of PNU-159682, a highly effective anthracycline derivative, against a range of tumor cell lines. PNU-159682, a major active metabolite of nemorubicin (MMDX), has demonstrated significantly greater potency than its parent compound and other established anthracyclines like doxorubicin, marking it as a promising payload for antibody-drug conjugates (ADCs).[][2][3][4]

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxic effect of PNU-159682 has been evaluated across numerous human tumor cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and 70% inhibitory concentration (IC70) values, showcasing its broad and potent activity at nanomolar and even picomolar concentrations.